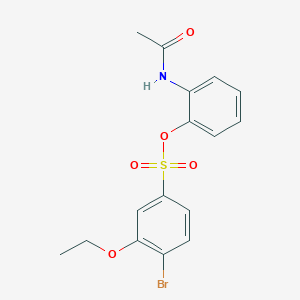

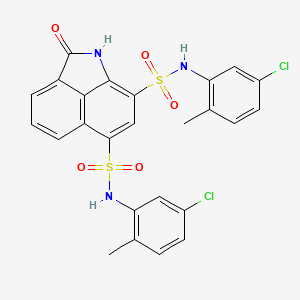

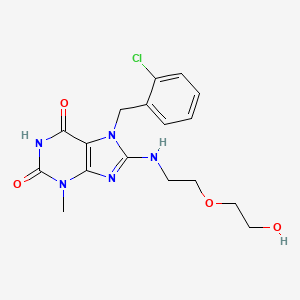

2-(Acetylamino)phenyl 4-bromo-3-ethoxybenzenesulfonate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

While there isn’t specific information on the synthesis of “2-(Acetylamino)phenyl 4-bromo-3-ethoxybenzenesulfonate”, similar compounds such as pinacol boronic esters are highly valuable building blocks in organic synthesis . Protodeboronation of alkyl boronic esters is not well developed, but catalytic protodeboronation of 1°, 2°, and 3° alkyl boronic esters utilizing a radical approach has been reported .Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For instance, pinacol boronic esters undergo catalytic protodeboronation utilizing a radical approach . This process is paired with a Matteson–CH2– homologation, allowing for formal anti-Markovnikov alkene hydromethylation .Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

Research on compounds with structural similarities to "2-(Acetylamino)phenyl 4-bromo-3-ethoxybenzenesulfonate" often focuses on their synthesis and the exploration of their chemical properties. For instance, compounds like 2-(p-Acetylaminobenzenesulfonylamido)-substituted benzothiazoles are prepared through specific reactions involving electrophilic complexes, showcasing the diversity of synthetic routes and chemical reactivity of similar sulfonamide compounds (Patel & Agravat, 2009). Similarly, studies on the synthesis of N-substituted-(4-bromophenyl)-4-ethoxybenzenesulfonamides have evaluated their enzyme inhibition potential, highlighting the relevance of such compounds in biochemical research (Riaz, 2020).

Applications in Material Science

Sulfonate derivatives have been explored for their potential applications in material science, including their role in second-order nonlinear optics. Compounds like 1-methyl-4-{2-[4-(dimethylamino)phenyl]ethenyl}pyridinium derivatives have been studied for their thermal properties, solubility, and second harmonic generation (SHG) activity, indicating the potential of sulfonate-based compounds in developing new materials with desirable optical properties (Ogawa et al., 2008).

Environmental Detection and Impact

Furthermore, the detection and impact of similar compounds in the environment have been subjects of investigation. For example, the presence and mutagenicity of 2-phenylbenzotriazole derivatives in river water have been examined, shedding light on the environmental fate and potential health impacts of these compounds (Watanabe et al., 2002). This type of research is critical for understanding how synthetic compounds interact with ecosystems and the potential risks they pose.

Wirkmechanismus

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

(2-acetamidophenyl) 4-bromo-3-ethoxybenzenesulfonate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16BrNO5S/c1-3-22-16-10-12(8-9-13(16)17)24(20,21)23-15-7-5-4-6-14(15)18-11(2)19/h4-10H,3H2,1-2H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YINAROZZYUGBFQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)S(=O)(=O)OC2=CC=CC=C2NC(=O)C)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16BrNO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Acetylamino)phenyl 4-bromo-3-ethoxybenzenesulfonate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)(naphthalen-1-yl)methanone](/img/structure/B2693802.png)

![2-[5-(4-Chloro-phenyl)-thiazolo[2,3-c][1,2,4]triazol-3-ylsulfanyl]-acetamide](/img/structure/B2693808.png)

![Ethyl 5-(3-fluorophenyl)-7-methyl-4-oxo-2-(propylthio)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2693809.png)

![2-({2-[2-(difluoromethoxy)phenyl]-2-oxoethyl}sulfanyl)-3-phenyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2693821.png)

![2-(8-chloro-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)-N-(2,6-dimethylphenyl)acetamide](/img/structure/B2693822.png)

![4-(ethylthio)-7-methyl-2-(p-tolyl)-5H-chromeno[2,3-d]pyrimidine](/img/structure/B2693823.png)